3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Description
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c15-10-11-9(12-14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNUDJVWRMJHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=S)ON3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzofuran Derivative
The benzofuran nucleus is commonly synthesized via cyclization reactions involving o-hydroxybenzaldehydes or o-hydroxyacetophenones. For instance, a typical method involves:
- Reacting o-hydroxyacetophenone with ethyl bromoacetate in the presence of potassium carbonate and catalytic potassium iodide in acetone.
- Stirring under ice-bath conditions initially, followed by room temperature reaction.
- Isolation of 3-methyl-2-ethoxycarbonyl benzofuran by filtration and recrystallization from ethanol.
This intermediate provides the benzofuran moiety necessary for subsequent transformations.
Conversion to Benzofurancarbohydrazide
The ester group of the benzofuran derivative is converted to the corresponding carbohydrazide by:
- Dissolving 3-methyl-2-ethoxycarbonyl benzofuran in ethanol with catalytic acetic acid.
- Adding hydrazine hydrate dropwise and stirring at room temperature for approximately 2 hours.
- Monitoring reaction progress by thin layer chromatography (TLC).
- Recrystallizing the formed 3-methyl-2-benzofurancarbohydrazide from ethanol.
Cyclization to 1,2,4-Oxadiazole Ring with Thiol Substitution
The critical step involves cyclization to form the 1,2,4-oxadiazole ring and incorporation of the thiol group:
- Refluxing 3-methyl-2-benzofurancarbohydrazide with carbon disulfide and alcoholic potassium hydroxide for about 10 hours.
- Monitoring the reaction by TLC using a benzene:hexane (1:1) solvent system.
- Upon completion, acidifying the reaction mixture with concentrated hydrochloric acid to precipitate the product.
- Isolating 5-(3-methyl benzofuran-2-yl)-2-thiol-1,2,4-oxadiazole as a solid.
- Purifying by recrystallization from a dimethylformamide-methanol mixture.
This step effectively closes the oxadiazole ring and installs the thiol functionality at the 5-position.
Reaction Conditions and Analytical Monitoring
| Step | Reagents/Conditions | Monitoring Method | Yield/Notes |
|---|---|---|---|
| Benzofuran derivative synthesis | o-Hydroxyacetophenone, ethyl bromoacetate, K2CO3, KI, acetone, ice bath, room temp stirring | TLC (benzene:hexane 1:1) | Recrystallized from ethanol |
| Carbohydrazide formation | Hydrazine hydrate, ethanol, catalytic acetic acid, room temp, 2 hours | TLC | Recrystallized from ethanol |
| Oxadiazole-thiol cyclization | Carbon disulfide, alcoholic KOH, reflux 10 h, acidification with conc. HCl | TLC | Yield ~2.5 g, mp ~200 °C |
| Photochemical sulphonate formation | Benzophenone sensitizer, UV irradiation, benzene solvent, aerobic, 10 h | TLC, chromatography | Yield ~0.3 g, mp 254-256 °C |
Characterization Data (Supporting Preparation Validity)
- Infrared Spectroscopy (IR): Characteristic absorptions for C-O-C, aromatic CH, C-SH, C=N, and methyl groups confirm structure.
- Proton Nuclear Magnetic Resonance (1H-NMR): Signals corresponding to thiol proton (~8.03 ppm), aromatic protons, and methyl substituents.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula C11H8N2O2S at m/z 232.
- Thin Layer Chromatography (TLC): Used extensively for reaction monitoring with benzene:hexane solvent systems.
These analytical methods ensure the purity and identity of the synthesized compound at each stage.
Alternative Synthetic Approaches and Industrial Considerations
While the above method is well-documented in academic literature, industrial synthesis may involve:
- Optimization of reaction times and temperatures to maximize yield.
- Use of continuous flow reactors for better control and scalability.
- Employing automated synthesis platforms for reproducibility.
- Alternative thiolating agents such as thiourea under acidic conditions to introduce the thiol group.
- Purification techniques adapted for large-scale production to ensure high purity.
These adaptations are consistent with general industrial practices for heterocyclic thiol compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thioethers.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Alkyl halides, acyl chlorides, and isocyanates are common reagents for substitution reactions.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Thioethers: Resulting from the reduction of the thiol group.
Substituted Derivatives: Various alkylated or acylated products can be obtained through substitution reactions.
Scientific Research Applications
Synthesis of 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate thioketones or thiols under various conditions. For instance, ultrasonic-assisted methods have been employed to enhance yields and reduce reaction times compared to traditional methods. The use of environmentally friendly solvents and reagents has also been emphasized in recent studies .
Antifungal Activity
Research indicates that benzofuran-oxadiazole hybrids exhibit significant antifungal properties against various wood-degrading fungi. For example, a study evaluated the antifungal efficacy of several derivatives against Trametes versicolor and Poria placenta, demonstrating that certain compounds showed inhibition percentages ranging from 14.6% to 23.0% at concentrations of 500 ppm . Notably, the hybrid compound 5h was identified as the most active against these fungi.
Tyrosinase Inhibition
Another important application is in the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds derived from 3-(1-benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol showed promising results with IC50 values in the micromolar range. One derivative exhibited an IC50 of 11 μM, comparable to ascorbic acid . This suggests potential applications in skin whitening products and treatments for hyperpigmentation.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Various derivatives have shown activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents . The presence of specific substituents in the oxadiazole ring has been correlated with enhanced activity.
Material Science Applications
Beyond biological applications, 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol has potential uses in material sciences, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties . The incorporation of this compound into polymer matrices could enhance the performance characteristics of these materials.
Case Study 1: Antifungal Evaluation
A series of benzofuran-oxadiazole hybrids were synthesized and tested for antifungal activity against wood-degrading fungi. The results indicated that compounds with specific substitutions exhibited enhanced antifungal properties compared to traditional wood preservatives . This study highlights the potential for developing safer and more effective antifungal agents for use in wood preservation.
Case Study 2: Tyrosinase Inhibition
In a comparative study on tyrosinase inhibitors, several benzofuran-based oxadiazoles were synthesized using green chemistry techniques. The results demonstrated that certain derivatives not only inhibited tyrosinase effectively but also displayed favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles . This positions these compounds as viable candidates for cosmetic applications.
References Table
Mechanism of Action
The mechanism by which 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol exerts its effects involves interactions with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Structural and Electronic Differences
Heterocyclic Core :
- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound has two nitrogen atoms, enhancing electron deficiency compared to 1,2-oxazole (one nitrogen). This increases reactivity in electrophilic substitutions and improves binding to biological targets .
- Oxadiazole vs. Triazole : Replacing oxadiazole with triazole (as in ) introduces an additional nitrogen, altering hydrogen-bonding capacity and metabolic stability.
- Functional Groups: Thiol (-SH) vs. Substituent Effects: Aryl or methoxybenzyl groups (e.g., in ) increase steric bulk and lipophilicity, influencing membrane permeability and target selectivity.
Crystallographic Insights
- The triazole-thione monohydrate () forms 2D networks via O/N-H⋯S/N bonds and π-π stacking (3.5–3.6 Å). The target oxadiazole-thiol is expected to exhibit similar intermolecular interactions, with planarity influenced by the oxadiazole ring’s electronic properties.
Biological Activity
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological evaluations including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Synthesis
The compound features a benzofuran moiety linked to an oxadiazole ring with a thiol group. The general structure can be represented as follows:
Synthesis typically involves the reaction of benzofuran derivatives with appropriate reagents to form the oxadiazole ring. Various synthetic routes have been explored, yielding compounds with varying substituents that affect their biological activity.
Biological Activity Overview
The biological activities of 3-(1-benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol have been evaluated in several studies:
Antimicrobial Activity
Research indicates that benzofuran-oxadiazole hybrids exhibit significant antimicrobial properties. For instance, a study synthesized several derivatives and tested them against various bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer potential of 3-(1-benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5a | MCF-7 (Breast) | 15.63 | |
| 5b | A549 (Lung) | 6.3 | |
| 5c | HeLa (Cervical) | 17.9 |
These compounds act through mechanisms such as apoptosis induction and cell cycle arrest.
Other Biological Activities
In addition to antimicrobial and anticancer activities, benzofuran derivatives have shown potential in other areas:
- Thrombolytic Activity : Some derivatives demonstrated significant thrombolytic effects compared to reference drugs .
- Hemolytic Activity : Evaluations indicated varying levels of hemolysis among different derivatives, suggesting a potential for selective toxicity .
Case Studies
- Anticancer Evaluation : A study assessed the effects of several oxadiazole derivatives on MCF-7 and A549 cell lines using MTT assays. Compounds exhibited IC50 values significantly lower than those of standard treatments like doxorubicin, indicating enhanced potency .
- Antimicrobial Screening : Another investigation focused on the antifungal activity of a series of benzofuran-oxadiazole hybrids against wood-degrading fungi. The most active compound showed effective inhibition at concentrations as low as 500 ppm .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving benzofuran-2-carboxylic acid derivatives and thiosemicarbazides. Key steps include refluxing in anhydrous DMF with aryl isothiocyanates for ~4 hours, monitored by TLC for completion . Optimization involves adjusting molar ratios (e.g., 1:1.2 stoichiometry for limiting reagents), solvent polarity (DMF vs. ethanol), and temperature (80–100°C). Post-reaction crystallization from ethanol improves purity. Yields >75% are achievable by controlling moisture levels and inert atmospheres .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzofuran protons (δ 7.2–7.8 ppm) and oxadiazole-thiol protons (δ 8.1–8.3 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
Q. How can researchers confirm the molecular geometry and tautomeric forms in the solid state?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) resolves bond lengths (C–S: ~1.68 Å) and angles (N–C–O: ~120°). The thione tautomer is dominant in the solid state, as evidenced by planar geometry and S–H bonding absence . Data refinement (R factor <0.05) ensures accuracy .
Advanced Research Questions
Q. How can computational tools predict reactivity and stability under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties (HOMO-LUMO gaps ~4.2 eV) and tautomeric equilibria. Molecular dynamics simulations assess solvation effects in DMSO/water mixtures. Software like Gaussian or ORCA integrates experimental NMR shifts (<0.3 ppm deviation) for validation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–48 hrs) .
- Dose-Response Curves : Compare IC50 values under matched pH (7.4) and serum conditions (10% FBS) .
- Meta-Analysis : Apply ANOVA to identify outliers due to solvent interference (e.g., DMSO >0.1% cytotoxicity) .
Q. What factorial design approaches optimize substituent effects on physicochemical properties?
- Methodological Answer : A 2k factorial design tests variables (e.g., electron-withdrawing groups, alkyl chain length). For example:
- Variables : Substituent position (para vs. meta), reaction time (4–8 hrs).
- Response Metrics : LogP (lipophilicity), aqueous solubility (mg/mL).
- Analysis : Pareto charts identify dominant factors (e.g., –NO2 groups increase logP by 0.8 units) .
Q. How to address discrepancies between computational and experimental electronic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
